molecular formula C10H11NO4 B1624296 4-[(Methoxyacetyl)amino]benzoic acid CAS No. 54057-65-7

4-[(Methoxyacetyl)amino]benzoic acid

Cat. No.: B1624296
CAS No.: 54057-65-7
M. Wt: 209.2 g/mol
InChI Key: QKEARDCGZKOBMV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is structurally similar to 4-aminobenzoic acid (paba), which is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate .

Mode of Action

PABA is used by bacteria, plants, and fungi in the synthesis of folate .

Biochemical Pathways

4-[(Methoxyacetyl)amino]benzoic acid may affect the same biochemical pathways as PABA due to their structural similarity. PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methoxyacetyl)amino]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of methoxyacetyl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxyacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Properties

IUPAC Name

4-[(2-methoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEARDCGZKOBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429296
Record name 4-[(2-methoxyacetyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54057-65-7
Record name 4-[(2-methoxyacetyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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